molecular formula C12H14ClNO2 B7936915 (S)-(3-Chlorophenyl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanone

(S)-(3-Chlorophenyl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanone

Cat. No.: B7936915
M. Wt: 239.70 g/mol
InChI Key: AVRATXVVQLBYPT-NSHDSACASA-N
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Description

(S)-(3-Chlorophenyl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanone is a chiral compound that belongs to the class of alkylaminophenols This compound is characterized by the presence of a chlorophenyl group, a hydroxymethyl group, and a pyrrolidinyl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(3-Chlorophenyl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanone can be achieved through several synthetic routes. One common method involves the Petasis reaction, which is a multicomponent reaction between an aldehyde, an amine, and a boronic acid . The reaction conditions typically involve mild temperatures and the use of a suitable solvent, such as methanol or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-(3-Chlorophenyl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the methanone core can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenyl group.

Major Products Formed

    Oxidation: Formation of (S)-(3-Chlorophenyl)(2-(carboxymethyl)pyrrolidin-1-yl)methanone.

    Reduction: Formation of (S)-(3-Chlorophenyl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (S)-(3-Chlorophenyl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or signaling pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-(3-Chlorophenyl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanone is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties

Properties

IUPAC Name

(3-chlorophenyl)-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c13-10-4-1-3-9(7-10)12(16)14-6-2-5-11(14)8-15/h1,3-4,7,11,15H,2,5-6,8H2/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRATXVVQLBYPT-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC(=CC=C2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2=CC(=CC=C2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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